
N-(Diphosphonomethyl)-N-methylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Diphosphonomethyl)-N-methylglycine is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of both phosphonomethyl and methylglycine groups, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphosphonomethyl)-N-methylglycine typically involves the reaction of glycine with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
Glycine+Phosphorous Acid+Formaldehyde→this compound
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Diphosphonomethyl)-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphonomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus trichloride.
Major Products
The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted glycine compounds.
Applications De Recherche Scientifique
N-(Diphosphonomethyl)-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of bone-related diseases.
Industry: It is used in the production of herbicides and as a chelating agent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(Diphosphonomethyl)-N-methylglycine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphonomethyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Phosphonomethyl)glycine:
N-(Phosphonomethyl)-N-methylalanine: Similar in structure but with an additional methyl group on the amino acid backbone.
N-(Diphosphonomethyl)glycine: Lacks the methyl group present in N-(Diphosphonomethyl)-N-methylglycine.
Uniqueness
This compound is unique due to the presence of both phosphonomethyl and methylglycine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
86451-86-7 |
|---|---|
Formule moléculaire |
C4H11NO8P2 |
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
2-[diphosphonomethyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C4H11NO8P2/c1-5(2-3(6)7)4(14(8,9)10)15(11,12)13/h4H,2H2,1H3,(H,6,7)(H2,8,9,10)(H2,11,12,13) |
Clé InChI |
HXUQIWPUXBVDGE-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)O)C(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


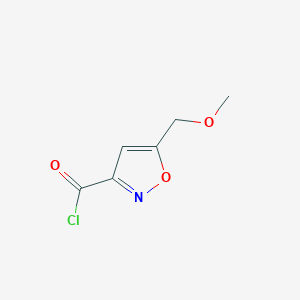
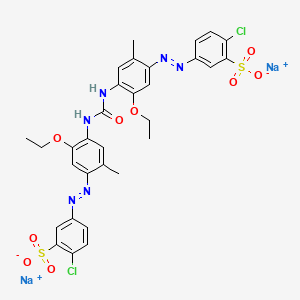
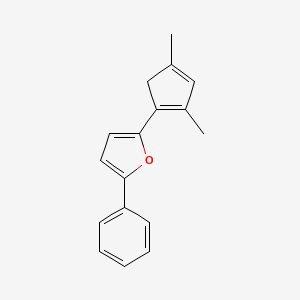

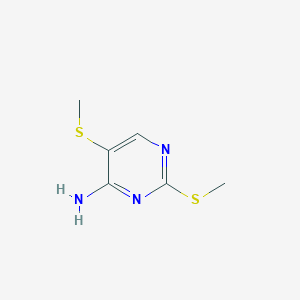
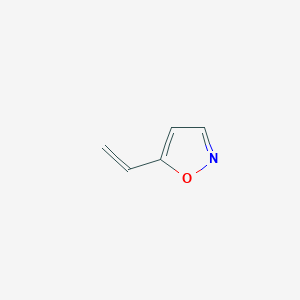
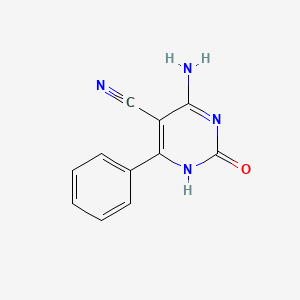
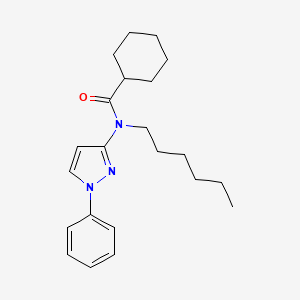
![N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908051.png)

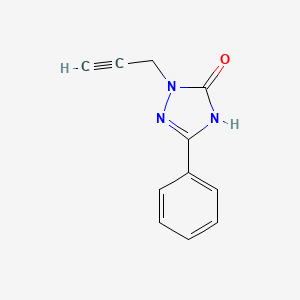
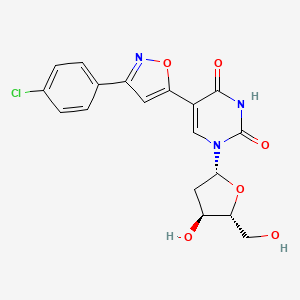

![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)
